2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
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Overview
Description
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.
Preparation Methods
The synthesis of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide typically involves the reaction of 2-aminothiophenol with benzo[c][1,2,5]thiadiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in bioimaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.
Industry: The compound is used in the development of organic photovoltaic materials and sensors.
Mechanism of Action
The mechanism of action of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the aminophenylthio group serves as an electron donor. This electron donor-acceptor interaction facilitates various photophysical and photochemical processes, making the compound useful in applications such as photocatalysis and fluorescence imaging .
Comparison with Similar Compounds
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also feature the benzo[c][1,2,5]thiadiazole core and are used in similar applications, but they differ in the nature of the substituents attached to the core.
Benzo[c][1,2,5]thiadiazole-based covalent triazine frameworks: These frameworks are used for sensing applications and have different structural properties compared to the acetamide derivative.
Properties
Molecular Formula |
C14H12N4OS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4OS2/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8,15H2,(H,16,19) |
InChI Key |
IGSPWRDPAOGBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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